(2-Carboxyethyl)triphenylphosphonium tribromide
Overview
Description
(2-Carboxyethyl)triphenylphosphonium tribromide is a chemical compound with the molecular formula C21H20Br3O2P and a molecular weight of 575.07 g/mol . It is known for its use as a bromine transfer agent in various chemical reactions, particularly in the selective α-bromination of ketones and ketone acetals . The compound is sensitive to moisture and reacts with water, making it necessary to handle it under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)triphenylphosphonium tribromide typically involves the reaction of triphenylphosphine with an appropriate brominating agent in the presence of a carboxyethyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Carboxyethyl)triphenylphosphonium tribromide primarily undergoes substitution reactions, where it acts as a bromine transfer agent. It is used in the selective α-bromination of ketones and ketone acetals . The compound can also participate in other halogenation reactions under specific conditions .
Common Reagents and Conditions
Common reagents used with this compound include ketones, ketone acetals, and other substrates that require bromination. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane, under an inert atmosphere to prevent moisture interference .
Major Products Formed
The major products formed from reactions involving this compound are α-brominated ketones and ketone acetals. These products are valuable intermediates in various organic synthesis processes .
Scientific Research Applications
(2-Carboxyethyl)triphenylphosphonium tribromide has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Carboxyethyl)triphenylphosphonium tribromide involves the transfer of bromine atoms to the substrate. The compound’s triphenylphosphonium group stabilizes the bromine atoms, facilitating their transfer to the target molecule. This process is crucial in the selective α-bromination of ketones and ketone acetals .
Comparison with Similar Compounds
Similar Compounds
(2-Carboxyethyl)triphenylphosphonium bromide: Similar in structure but with fewer bromine atoms, making it less effective as a bromine transfer agent.
Triphenylphosphine dibromide: Another brominating agent but lacks the carboxyethyl group, affecting its selectivity and reactivity.
Uniqueness
(2-Carboxyethyl)triphenylphosphonium tribromide is unique due to its combination of the triphenylphosphonium group and the carboxyethyl group, which enhances its bromination capabilities and selectivity in organic synthesis .
Properties
IUPAC Name |
2-carboxyethyl(triphenyl)phosphanium;tribromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C21H19O2P.3BrH/c3*22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h3*1-15H,16-17H2;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKHVYGCMPETHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H60Br3O6P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722245 | |
Record name | (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1245.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55985-85-8 | |
Record name | (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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